Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with a unique spiro structure. This compound is characterized by its dioxaspiro heptane ring, which is a seven-membered ring containing two oxygen atoms. The presence of three methyl groups attached to the ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a dioxaspiro heptane derivative with methyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Uniqueness
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1859765-17-5) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
- Structural Features : The compound features a dioxaspiro ring fused to a heptane framework, which contributes to its distinct chemical properties and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including enzyme inhibition and modulation of signaling pathways. The following sections detail specific areas of research related to its biological activity.
Cytotoxicity Studies
Research into the cytotoxic effects of related compounds has shown moderate activity against various cancer cell lines. For example:
- Callipeltoside A : Exhibited IC50 values of 11.26 μg/mL against human bronchopulmonary non-small-cell lung carcinoma (NSCLC-N6) cells.
These findings suggest that this compound may also possess cytotoxic properties worth investigating further.
Case Study 1: In Vitro Studies
A study evaluated a series of compounds structurally similar to this compound for their biological activities. The results indicated that compounds with spirocyclic structures can effectively interact with various biological targets due to their unique conformations.
Case Study 2: Binding Affinity Assessments
Docking studies have been performed on similar compounds to predict their binding modes to enzyme active sites. These studies suggest that the spirocyclic structure allows for favorable interactions with specific residues within enzyme pockets.
Future Directions in Research
Given the preliminary findings surrounding this compound's potential biological activities:
- Further In Vitro Studies : Comprehensive assays should be conducted to evaluate its inhibitory effects on COX enzymes and other relevant targets.
- In Vivo Studies : Animal models could provide insights into the therapeutic efficacy and safety profile of this compound.
- Mechanistic Investigations : Understanding the mechanism of action through molecular biology techniques could elucidate how this compound modulates biological pathways.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-6-5-10(7(2)13-6)9(3,14-10)8(11)12-4/h6-7H,5H2,1-4H3 |
InChI Key |
WNTXXGHCMHCKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(O1)C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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